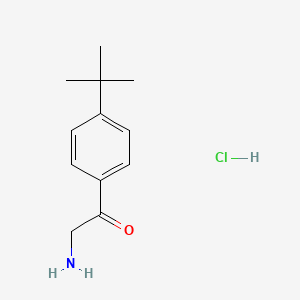

4-Tert-butylphenacylamine hydrochloride

Beschreibung

Historical Context and Evolution of Synthetic Interest in Phenacylamines

The journey of synthetic organic chemistry began in 1828 with Friedrich Wöhler's synthesis of urea, disproving the theory of vitalism and opening the door to the laboratory creation of organic molecules. mcgill.ca The latter half of the 19th century saw a surge in the synthesis of new organic compounds, driven initially by the burgeoning dye industry following William Henry Perkin's accidental discovery of mauveine. mcgill.canih.gov This era laid the groundwork for the development of fundamental synthetic reactions.

Interest in amine-containing compounds grew steadily due to their prevalence in nature and their diverse chemical reactivity. Phenacylamines, also known as α-amino ketones, emerged as a significant class of compounds due to their dual functionality. They possess both a reactive carbonyl group and a nucleophilic amino group, making them valuable precursors for a wide range of molecular architectures, particularly heterocyclic compounds. researchgate.net Early synthetic methods were often harsh and lacked the selectivity of modern techniques. However, as the principles of organic synthesis matured through the 20th century, so did the methods to produce and utilize α-amino ketones. The development of more sophisticated reactions, including transition-metal-free aminations and enantioselective syntheses, has dramatically increased the accessibility and application of these motifs in recent decades. nih.govacs.orgresearchgate.net This evolution has allowed chemists to design and construct complex molecules with greater precision, with α-amino ketones serving as crucial intermediates. rsc.org

Significance of Substituted Amines in Advanced Organic Synthesis

Substituted amines are a cornerstone of organic chemistry, integral to the synthesis of countless molecules across various industries, including pharmaceuticals, agrochemicals, and materials science. amerigoscientific.compurkh.comnumberanalytics.com Amines are characterized by a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. universalclass.comncert.nic.in This reactivity allows them to participate in a vast array of chemical transformations. numberanalytics.com

Primary amines, which feature a nitrogen atom bonded to one organic substituent and two hydrogen atoms, are particularly versatile building blocks. fiveable.me Their ability to act as nucleophiles is fundamental to forming new carbon-nitrogen bonds, a critical step in the assembly of many complex organic structures. numberanalytics.comnumberanalytics.com Key reactions involving primary amines include:

Nucleophilic Substitution: Reacting with electrophiles like alkyl halides to form secondary amines. amerigoscientific.com

Acylation: Reacting with acyl chlorides or anhydrides to form stable amide bonds, the backbone of peptides and proteins. fiveable.me

Reductive Amination: A powerful method for converting ketones and aldehydes into amines. universalclass.comresearchgate.net

The introduction of substituents onto the amine framework allows for the fine-tuning of a molecule's physical and chemical properties, such as solubility, polarity, and basicity. numberanalytics.combritannica.com This modulation is critical in fields like drug discovery, where the amine group is a common feature in active pharmaceutical ingredients, influencing their biological activity and metabolic stability. amerigoscientific.com

Positioning of 4-Tert-butylphenacylamine Hydrochloride within Current Organic Chemistry Paradigms

This compound distinguishes itself through its specific structural features, which dictate its role in modern synthesis. The molecule can be deconstructed into three key components: the primary amine hydrochloride, the α-keto group, and the 4-tert-butylphenyl moiety.

The primary amine hydrochloride makes the compound a stable, solid salt, which is often easier to handle and store than the corresponding free base. The amine itself is a primary amine, offering the wide range of reactivity discussed previously. ncert.nic.infiveable.me The hydrochloride salt can be easily neutralized to release the free amine for subsequent reactions.

The α-amino ketone core is a highly valued "synthon" or synthetic building block. rsc.org The presence of both a carbonyl group and an adjacent amino group allows for a rich chemistry, enabling its use as a precursor for:

Polyfunctional amino derivatives. nih.gov

Heterocyclic compounds like pyrroles and imidazoles.

Chiral α-amino alcohols through stereoselective reduction of the ketone.

The 4-tert-butylphenyl group provides steric bulk and influences the electronic properties of the aromatic ring. The tert-butyl group is a large, non-polar substituent that can direct the regioselectivity of further reactions on the phenyl ring. It also enhances the lipophilicity (oil-solubility) of the molecule and its derivatives. This feature is often exploited in medicinal chemistry to improve a drug candidate's absorption and distribution characteristics. The tert-butyl group is present in various commercial products and intermediates, from phenols to benzylamines, highlighting its utility in modifying molecular properties. chemimpex.comnih.gov

In contemporary research, this compound would be utilized as an intermediate in multi-step synthetic sequences. For example, it could be a starting material for creating novel ligands for catalysis or for the synthesis of biologically active compounds where the bulky tert-butylphenyl group is a desired structural element. Its utility lies not as an end-product itself, but as a versatile and specialized building block for constructing more elaborate and functional molecules.

Compound Data

Below is a table listing the compounds mentioned in this article.

| Compound Name | Molecular Formula |

| This compound | C₁₂H₁₈ClNO |

| Aniline | C₆H₅NH₂ |

| Ammonia (B1221849) | NH₃ |

| Chloral hydrate | C₂H₃Cl₃O₂ |

| Coumarin | C₉H₆O₂ |

| Mauveine | C₂₇H₂₅N₄⁺ |

| p-tert-Butylbenzylamine | C₁₁H₁₇N |

| Phenol | C₆H₅OH |

| Phthalimide (B116566) | C₈H₅NO₂ |

| Salicylic acid | C₇H₆O₃ |

| Urea | CH₄N₂O |

| Warfarin | C₁₉H₁₆O₄ |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈ClNO guidechem.com |

| Molecular Weight | 227.73 g/mol guidechem.com |

| CAS Number | 33119-71-0 guidechem.com |

| Topological Polar Surface Area | 43.1 Ų guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-1-(4-tert-butylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELSSNHDPBUPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535010 | |

| Record name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33119-71-0 | |

| Record name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Tert Butylphenacylamine Hydrochloride and Analogues

Established Synthetic Pathways to 4-Tert-butylphenacylamine Hydrochloride

Conventional methods for the synthesis of this compound are typically multistep processes that rely on well-established chemical transformations. These routes often begin with the synthesis of a suitable ketone precursor, which is then functionalized to introduce the amine group.

A common and logical multistep synthesis for this compound starts from tert-butylbenzene (B1681246). The key steps in this sequence are Friedel-Crafts acylation, α-halogenation, and subsequent amination, followed by salt formation.

The initial step is the Friedel-Crafts acylation of tert-butylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces the acetyl group onto the benzene (B151609) ring, primarily at the para position due to the steric bulk of the tert-butyl group, yielding 4'-tert-butylacetophenone (B192730).

The subsequent step is the α-halogenation of the newly formed ketone. 4'-tert-butylacetophenone is treated with a halogenating agent, such as chlorine or bromine, to introduce a halogen atom at the carbon adjacent to the carbonyl group (the α-carbon). This reaction can be catalyzed by an acid and results in the formation of an α-halo ketone intermediate, for instance, 4'-tert-butyl-2-chloroacetophenone or 4'-tert-butyl-2-bromoacetophenone.

The final key transformation is the amination of the α-halo ketone. The halogen at the α-position is a good leaving group, making the carbon susceptible to nucleophilic attack by an amine source. The introduction of the amino group at this position yields 4-tert-butylphenacylamine. Finally, treatment with hydrochloric acid affords the desired this compound salt.

Optimization of these routes often focuses on improving yields, reducing reaction times, and utilizing milder and more selective reagents at each step.

Several classical methods can be employed for the amination of the α-halo ketone intermediate, 4'-tert-butyl-α-haloacetophenone.

Direct Amination with Ammonia (B1221849): The most direct approach involves the reaction of the α-halo ketone with ammonia. However, this method can suffer from overalkylation, leading to the formation of secondary and tertiary amines as byproducts. To favor the formation of the primary amine, a large excess of ammonia is often used.

Gabriel Synthesis: A more controlled method for preparing primary amines from alkyl halides is the Gabriel synthesis. libretexts.orgwikipedia.orgmasterorganicchemistry.comsemanticscholar.orgyoutube.com In this approach, the α-halo ketone is reacted with potassium phthalimide (B116566). The phthalimide acts as a protected source of ammonia, preventing overalkylation. masterorganicchemistry.com The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis, to release the desired primary amine. wikipedia.org

Delépine Reaction: The Delépine reaction provides another route to primary amines from reactive alkyl halides. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The α-halo ketone is treated with hexamethylenetetramine, which forms a quaternary ammonium (B1175870) salt. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this salt with aqueous acid yields the primary amine, formaldehyde (B43269), and ammonium chloride. wikipedia.orgorganic-chemistry.org This method is particularly useful for the preparation of phenacylamine derivatives. orgsyn.org

The following table summarizes these classical amination strategies:

Table 1: Classical Amination Strategies for α-Halo Ketones| Method | Aminating Reagent | Intermediate | Key Features |

|---|---|---|---|

| Direct Amination | Ammonia (NH₃) | None | Simple, but can lead to overalkylation. |

| Gabriel Synthesis | Potassium Phthalimide | N-Alkylphthalimide | Good for primary amines, avoids overalkylation. libretexts.orgwikipedia.org |

| Delépine Reaction | Hexamethylenetetramine | Quaternary Ammonium Salt | Selective for primary amines, uses readily available reagents. wikipedia.orgalfa-chemistry.com |

Novel and Emerging Synthetic Strategies

One-pot and cascade (or tandem) reactions are designed to combine multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates. This approach can significantly improve efficiency and reduce waste.

For the synthesis of this compound, a potential one-pot strategy could involve the in-situ generation of the α-halo ketone followed by immediate amination. For instance, a method using N-bromosuccinimide (NBS) has been developed for the synthesis of α-amino ketones from benzylic secondary alcohols and amines in a single pot. rsc.org This process involves the oxidation of the alcohol to a ketone, followed by α-bromination and then nucleophilic substitution by the amine. rsc.org

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds. While direct catalytic α-amination of ketones is an active area of research, many methods are still under development.

One approach involves the direct α-C-H amination of ketones, which avoids the need for pre-functionalization (i.e., halogenation) of the ketone. Some transition-metal-free methods have been developed using ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant, which could be applicable to the synthesis of 4-tert-butylphenacylamine. rsc.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the construction of phenacylamines, organocatalytic methods can be employed to achieve enantioselective α-amination of ketones or related precursors.

For example, proline and its derivatives have been used as catalysts for the asymmetric α-amination of ketones and aldehydes. While this approach is more commonly used for creating chiral centers, the underlying principles of activating the ketone towards nucleophilic attack by an amine source are relevant to the synthesis of phenacylamines.

The following table provides a conceptual overview of these novel strategies:

Table 2: Novel and Emerging Synthetic Strategies| Strategy | Description | Potential Advantages |

|---|---|---|

| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and time savings. |

| Transition Metal Catalysis | Utilizes transition metal complexes to catalyze key bond-forming reactions, such as C-N bond formation. | High selectivity, potential for direct C-H functionalization. |

| Organocatalysis | Employs small organic molecules as catalysts to promote reactions. | Avoidance of metal contaminants, potential for asymmetric synthesis. |

Photoredox and Electrochemical Synthesis Methodologies

Recent advancements in synthetic organic chemistry have introduced photoredox and electrochemical methodologies as powerful tools for the construction of complex molecules under mild conditions. These approaches, centered on single-electron transfer (SET) processes, offer unique reaction pathways for the formation of carbon-carbon and carbon-heteroatom bonds, applicable to the synthesis of phenacylamine derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile strategy for the synthesis of α-amino ketones. organic-chemistry.org This method often involves the generation of radical intermediates that can participate in coupling reactions. For instance, the direct enantioselective acylation of α-amino C(sp3)-H bonds with carboxylic acids can be achieved through the merger of transition metal and photoredox catalysis. organic-chemistry.org In a potential application for the synthesis of 4-tert-butylphenacylamine analogues, a suitable N-alkylamine could be coupled with a 4-tert-butylbenzoic acid derivative under photoredox conditions.

Another photoredox-mediated approach involves the functionalization of tertiary amines. The process typically begins with the oxidation of the tertiary amine by a photosensitizer, leading to the formation of an iminium ion intermediate after subsequent proton and electron transfer. kaust.edu.sa This electrophilic species can then be trapped by a variety of nucleophiles. kaust.edu.sa

Electrochemical Synthesis: Electrochemical methods provide an alternative for driving reactions that are otherwise challenging. In the context of α-amino ketone synthesis, electrochemical α-halogenation has been utilized to avoid the need for stoichiometric oxidants or metals. researchgate.net The electrosynthesis of unnatural amino acids has also been demonstrated through the anodic decarboxylation of N-acetylamino malonic acid derivatives, showcasing the potential of electrochemistry in generating key intermediates for more complex structures. nih.gov The synthesis of primary α-amino ketones can be achieved through various electrochemical means, representing a direct route to the core structure of phenacylamines. researchgate.net

| Methodology | Catalyst/Mediator | Reactants | Potential Product | Ref. |

| Photoredox Catalysis | Transition Metal/Photocatalyst | N-alkylamine, Carboxylic Acid | α-Amino Ketone | organic-chemistry.org |

| Electrochemical Synthesis | - | α-Halo Ketone, Amine | α-Amino Ketone | researchgate.net |

Stereoselective Synthesis of Enantiopure 4-Tert-butylphenacylamine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure 4-tert-butylphenacylamine derivatives is of significant importance.

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds. The direct asymmetric α-amination of ketones represents a powerful strategy for the synthesis of chiral primary α-amino ketones. acs.org For example, the use of L-proline as an organocatalyst has been shown to effectively catalyze the reaction between ketones and azodicarboxylates, yielding α-hydrazino ketones with high enantioselectivity. These intermediates can be further transformed into the desired α-amino ketones. acs.org

Transition metal catalysis also plays a crucial role. Chiral rhodium(II) catalysts have been successfully employed for the asymmetric amination of silyl (B83357) enol ethers, providing access to chiral α-amino ketones. acs.org This approach could be adapted for the synthesis of enantiopure 4-tert-butylphenacylamine by using a silyl enol ether derived from 4-tert-butylacetophenone.

| Catalytic System | Substrate | Nitrogen Source | Enantioselectivity (up to) | Ref. |

| L-proline | Ketone | Azodicarboxylate | 99% ee | acs.org |

| Chiral Rh(II) catalyst | Silyl Enol Ether | O-(4-nitrophenyl)hydroxylamine | 91% ee | acs.org |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a reliable and well-established method for asymmetric synthesis. wikipedia.org

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. researchgate.netrsc.orgresearchgate.net In the context of synthesizing derivatives of 4-tert-butylphenacylamine, an N-acyl oxazolidinone, for instance, derived from a glycine (B1666218) equivalent, could be deprotonated to form a chiral enolate. This enolate can then react with an electrophile. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched α-amino acid derivative, which could be a precursor to the target phenacylamine. williams.edu The predictability of the stereochemical outcome is a significant advantage of this methodology. williams.edu

The general workflow involves:

Attachment of the chiral auxiliary to a substrate.

Diastereoselective transformation of the substrate-auxiliary adduct.

Removal of the chiral auxiliary to yield the enantiomerically pure product. williams.edu

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions.

Transaminases: Transaminases are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. nih.gov An appropriate ω-transaminase could be used to directly convert 4-tert-butylphenacylone (the ketone precursor to 4-tert-butylphenacylamine) into the corresponding (R)- or (S)-amine with high enantiomeric excess. This process is highly attractive for industrial applications due to its efficiency and green credentials. The reaction equilibrium can be driven towards the product by using a suitable amine donor. nih.gov Recent research has explored the use of lysine (B10760008) as a "smart" amine donor, which upon transamination, cyclizes and drives the reaction forward. nih.gov Transaminases have been successfully applied to the synthesis of various benzylamine (B48309) derivatives. nih.gov

| Enzyme Class | Substrate | Amine Donor | Key Advantage | Ref. |

| ω-Transaminase | Prochiral Ketone | e.g., Isopropylamine, Lysine | High enantioselectivity, mild conditions | nih.govnih.gov |

Mechanistic Elucidation of Reactions Involving 4 Tert Butylphenacylamine Hydrochloride

Fundamental Reaction Pathways and Electron Flow Patterns

The reactivity of 4-Tert-butylphenacylamine hydrochloride is primarily governed by the interplay of its three key structural components: the amine moiety, the carbonyl group, and the para-tert-butylphenyl substituent. In its hydrochloride salt form, the amine group is protonated, rendering it non-nucleophilic. However, under basic or neutral conditions, the free amine is regenerated, unlocking its nucleophilic potential.

Once deprotonated, the primary amine group of 4-tert-butylphenacylamine becomes a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of reactions, most notably nucleophilic addition to electrophilic centers. The electron flow in such a reaction involves the donation of the nitrogen's lone pair to an electron-deficient atom, forming a new nitrogen-carbon or nitrogen-heteroatom bond.

A significant reaction pathway for α-amino ketones is intramolecular cyclization, where the amine attacks the carbonyl carbon. Another important reaction is neighboring group participation, where the amine group can influence the reactivity of adjacent atoms. In nucleophilic substitution reactions at the α-carbon, the amine can act as an intramolecular nucleophile, leading to the formation of a transient aziridinium (B1262131) ion intermediate. This participation can affect both the rate and stereochemistry of the reaction, often resulting in retention of configuration. scribd.comchem-station.comwikipedia.orgdalalinstitute.com

The carbonyl group (C=O) is inherently electrophilic at the carbon atom due to the high electronegativity of the oxygen atom, which polarizes the double bond. This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles. The electron flow in a nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to the breaking of the π-bond and the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

The reactivity of the carbonyl group in 4-tert-butylphenacylamine is a central aspect of its chemistry, allowing for a wide range of transformations such as reductions, condensations, and additions of organometallic reagents.

The para-tert-butylphenyl group exerts both steric and electronic effects on the reactivity of the molecule.

Steric Effects: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon and the phenyl ring. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electron-donating nature increases the electron density on the phenyl ring and, to a lesser extent, on the carbonyl group. An increase in electron density at the carbonyl carbon slightly reduces its electrophilicity, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted phenacylamine. The Hammett substituent constant (σ) for a para-tert-butyl group is approximately -0.20, indicating its electron-donating character.

Detailed Kinetic and Thermodynamic Investigations

For instance, in a nucleophilic addition to the carbonyl group, the initial attack of the nucleophile is often the rate-determining step. The rate of such a reaction would be influenced by the concentration of both the phenacylamine and the nucleophile, as well as by the electronic and steric effects of the para-tert-butyl group.

The Hammett equation, log(k/k₀) = ρσ, is a valuable tool in these studies. It relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For nucleophilic additions to the carbonyl group of substituted acetophenones, ρ is generally positive, as electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. The electron-donating nature of the para-tert-butyl group (σ = -0.20) would therefore be expected to decrease the reaction rate compared to unsubstituted acetophenone.

Table 1: Illustrative Hammett Data for the Hydration of Substituted Acetophenones

| Substituent (para) | Substituent Constant (σ) | Relative Rate (k/k₀) |

| -NO₂ | 0.78 | 10.0 |

| -Cl | 0.23 | 2.5 |

| -H | 0.00 | 1.0 |

| -CH₃ | -0.17 | 0.6 |

| -tBu | -0.20 | ~0.5 (Estimated) |

| -OCH₃ | -0.27 | 0.3 |

This table is illustrative and compiled from general principles of physical organic chemistry. The value for the para-tert-butyl substituent is an estimation based on its σ constant.

The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org Activation energy profiling involves determining the energy of reactants, transition states, and products to map out the reaction pathway.

The Eyring equation provides a method to determine the thermodynamic parameters of activation, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), from the temperature dependence of the reaction rate constant:

ln(k/T) = -ΔH‡/R * (1/T) + ln(kₑ/h) + ΔS‡/R

where:

k is the rate constant

T is the absolute temperature

R is the gas constant

kₑ is the Boltzmann constant

h is the Planck constant

A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line with a slope of -ΔH‡/R and a y-intercept related to ΔS‡. researchgate.netlibretexts.orgwikipedia.orgresearchgate.net

Enthalpy of Activation (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants. A lower ΔH‡ corresponds to a faster reaction rate.

Entropy of Activation (ΔS‡): Reflects the change in disorder in going from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in bimolecular reactions where two molecules come together.

While a specific Eyring analysis for this compound is not available, studies on related aromatic ketones provide insight. For example, the transfer hydrogenation of para-substituted acetophenones has been studied, and the activation parameters determined. These studies generally show that electron-donating groups, like tert-butyl, can influence the activation parameters by stabilizing any positive charge that develops in the transition state.

Table 2: Illustrative Thermodynamic Activation Parameters for a Hypothetical Nucleophilic Addition to para-Substituted Acetophenones

| Substituent (para) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

| -NO₂ | 60 | -80 | 83.8 |

| -Cl | 65 | -75 | 87.4 |

| -H | 70 | -70 | 90.9 |

| -CH₃ | 72 | -68 | 92.3 |

| -tBu | 73 (Estimated) | -67 (Estimated) | 92.9 (Estimated) |

| -OCH₃ | 75 | -65 | 94.4 |

This table presents hypothetical data to illustrate the expected trends. The values are estimated based on general principles and data for analogous reactions.

Equilibrium Constants and Thermodynamic Favorability Assessments

The thermodynamic favorability of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which is influenced by enthalpy (ΔH) and entropy (ΔS) changes, as well as the temperature. A negative ΔG indicates a thermodynamically favorable or spontaneous process. The equilibrium constant (K) of a reaction is directly related to the standard Gibbs free energy change (ΔG°), providing a quantitative measure of the extent to which reactants are converted to products at equilibrium.

For reactions involving this compound, specific experimental data on equilibrium constants and thermodynamic parameters are not available in the current body of scientific literature. General principles suggest that reactions leading to an increase in entropy (e.g., the formation of more molecules than consumed) and a decrease in enthalpy (exothermic reactions) are generally favored. However, without empirical data or specific computational studies for this compound, any assessment of thermodynamic favorability for its reactions remains speculative.

Table 1: General Principles of Thermodynamic Favorability

| ΔH | ΔS | -TΔS | ΔG = ΔH - TΔS | Thermodynamic Favorability |

| (-) | (+) | (-) | (-) | Spontaneous at all temperatures. |

| (-) | (-) | (+) | (-) or (+) | Spontaneous only at temperatures below T = ΔH/ΔS. |

| (+) | (+) | (-) | (-) or (+) | Spontaneous only at temperatures above T = ΔH/ΔS. |

| (+) | (-) | (+) | (+) | Not spontaneous at any temperature (reverse is spontaneous). |

Identification and Characterization of Reactive Intermediates

The elucidation of a reaction mechanism hinges on the identification and characterization of transient species or reactive intermediates. These short-lived species are crucial to understanding the step-by-step transformation of reactants to products.

Spectroscopic Probing of Transient Species

Techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are powerful tools for detecting and characterizing reactive intermediates. nih.govrsc.orgrsc.org These methods can provide structural information and kinetic data on species that exist for only fractions of a second. However, the scientific literature lacks specific reports of spectroscopic studies aimed at probing transient species in reactions of this compound.

Trapping Experiments for Mechanistic Insights

Trapping experiments are designed to capture reactive intermediates by introducing a trapping agent that reacts with the intermediate to form a stable, characterizable product. nih.gov This provides indirect evidence for the existence and nature of the transient species. While radical trapping experiments are a common method to investigate reaction mechanisms, rsc.org there are no documented trapping experiments specifically for reactions involving this compound in the reviewed literature.

Computational Mechanistic Studies

Computational chemistry offers powerful tools to model reaction mechanisms, providing insights that can be difficult to obtain experimentally. rsc.org

Quantum Chemical Calculations of Transition States and Reaction Coordinate Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of a reaction. Analysis of the reaction coordinate provides a detailed picture of the bond-breaking and bond-forming processes. While these methods have been applied to a wide range of organic reactions, researchgate.netdiva-portal.orgrsc.orgresearchgate.net specific quantum chemical studies on the reaction mechanisms of this compound are not present in the available literature.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into reaction pathways and the influence of the solvent and other environmental factors. mdpi.comnih.govnih.govmdpi.comdovepress.com This method is particularly useful for understanding the conformational changes and intermolecular interactions that occur during a reaction. As with other areas of mechanistic study, there is a lack of published research applying molecular dynamics simulations to the reactions of this compound.

Chemical Transformations and Reactivity Profile of 4 Tert Butylphenacylamine Hydrochloride

Reactions at the Amine Functionality

The primary amine group in 4-tert-butylphenacylamine hydrochloride is a nucleophilic center, readily participating in a variety of common amine reactions.

Alkylation and Acylation Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

Alkylation Reactions: While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that it can be N-alkylated using various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base to neutralize the formed hydrohalic acid. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono-, di-, or tri-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation Reactions: The acylation of the amine functionality is a more straightforward and commonly employed transformation. Acylating agents such as acyl chlorides or acid anhydrides react readily with the primary amine to form stable amide derivatives. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl produced. The resulting N-acylated products are often crystalline solids and are important intermediates in organic synthesis.

| Reactant Class | Example Reagent | Product Type | General Reaction Conditions |

| Alkyl Halide | Methyl Iodide | N-Methylated amine | Base (e.g., K2CO3), Solvent (e.g., CH3CN) |

| Acyl Chloride | Acetyl Chloride | N-Acetylated amide | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |

| Acid Anhydride (B1165640) | Acetic Anhydride | N-Acetylated amide | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |

Amidation and Sulfonamidation Reactions

Amidation Reactions: As a primary amine, this compound can undergo amidation reactions with carboxylic acids, typically activated in situ. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an amide bond by activating the carboxylic acid group.

Sulfonamidation Reactions: The amine group reacts readily with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., aqueous NaOH or pyridine) to yield the corresponding sulfonamides. This reaction, known as the Hinsberg test for primary amines, results in the formation of a sulfonamide that is soluble in the alkaline medium due to the presence of an acidic proton on the nitrogen atom. This solubility is a characteristic feature of primary amines.

| Reagent | Product Type | Key Features of Reaction |

| Carboxylic Acid + Coupling Agent | N-Acyl Amide | Forms a stable amide bond. |

| Sulfonyl Chloride (e.g., TsCl) | N-Sulfonyl Amide (Sulfonamide) | Product is typically acidic and soluble in base. |

Condensation Reactions with Various Carbonyl Compounds

The primary amine functionality of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

| Carbonyl Compound | Product Type | General Conditions |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |

| Ketone (e.g., Acetone) | Imine (Schiff Base) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |

Reactions at the Ketone Functionality

The ketone group in this compound provides an electrophilic carbon center, which is susceptible to attack by nucleophiles and can undergo various reduction and condensation reactions.

Selective Reductions to Corresponding Alcohols and Amines

The carbonyl group can be selectively reduced to either a secondary alcohol or a methylene (B1212753) group (to form a diamine) depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)-2-aminoethanol hydrochloride, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also effect this transformation, but NaBH4 is often preferred for its selectivity and milder reaction conditions.

Reduction to Amines (Reductive Amination): While the primary amine is already present, the ketone functionality can be converted to a second amine group. This can be achieved through reductive amination, where the ketone first reacts with an amine (or ammonia) to form an imine or enamine in situ, which is then reduced. Alternatively, direct reduction of the ketone to a methylene group in the presence of the existing amine can be achieved under more forcing conditions, for example, using catalytic hydrogenation at high pressure or Wolff-Kishner/Clemmensen reduction conditions, although the latter might be incompatible with the amine functionality without protection. A more common approach to obtain the corresponding diamine would be the reduction of the corresponding oxime.

| Reaction Type | Reagent | Product |

| Ketone to Alcohol | Sodium Borohydride (NaBH4) | 1-(4-tert-butylphenyl)-2-aminoethanol |

| Ketone to Amine (via Oxime) | Hydroxylamine (B1172632), then a reducing agent (e.g., H2/Pd-C) | 1-(4-tert-butylphenyl)ethane-1,2-diamine |

Formation of Oximes, Imines, and Related Derivatives

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N containing compounds.

Formation of Oximes: The ketone reacts with hydroxylamine (NH2OH), typically as the hydrochloride salt in the presence of a base, to form the corresponding oxime. Oximes are crystalline solids and are useful for the characterization of carbonyl compounds. They can also serve as intermediates for further transformations, such as the Beckmann rearrangement or reduction to primary amines.

Formation of Imines: As mentioned in section 4.1.3, the ketone can react with primary amines to form imines. This provides a route to synthesize more complex structures containing the 4-tert-butylphenyl moiety.

Formation of Hydrazones: Reaction of the ketone with hydrazine (B178648) (N2H4) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These derivatives are often highly crystalline and have sharp melting points, making them useful for the identification and characterization of the parent ketone.

| Reagent | Derivative Formed |

| Hydroxylamine (NH2OH·HCl) | Oxime |

| Primary Amine (R-NH2) | Imine (Schiff Base) |

| Hydrazine (N2H4) | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Carbonyl Additions and Condensations

The carbonyl group in this compound is a key reactive site, susceptible to a variety of nucleophilic additions and condensation reactions. These transformations allow for the modification of the phenacyl backbone and the introduction of new functional groups.

A primary example of this reactivity is the formation of imines or Schiff bases through condensation with primary amines. This reaction typically proceeds under mildly acidic or basic conditions, where the amine nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of α-aminoketones suggests that it would readily undergo such transformations.

Furthermore, the carbonyl group can participate in reactions with other nucleophiles. For instance, reaction with hydroxylamine would yield the corresponding oxime, and reaction with hydrazine derivatives would produce hydrazones. These reactions are fundamental in organic synthesis for the derivatization of carbonyl compounds.

Another important class of reactions is aldol-type condensations. The α-carbon to the carbonyl group possesses acidic protons, which can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile, attacking another carbonyl compound to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. While intermolecular aldol (B89426) reactions with this compound might be complex due to self-condensation possibilities, intramolecular variations or directed aldol reactions could be envisioned with appropriate N-protected derivatives.

The Mannich reaction offers another avenue for the functionalization of the α-position. This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgnih.gov In the case of an N-protected derivative of 4-tert-butylphenacylamine, the α-protons of the keto group could potentially undergo a Mannich reaction, leading to the introduction of an aminomethyl substituent. wikipedia.org

| Reaction Type | Reagents | Expected Product |

| Imine Formation | Primary Amine (R-NH2) | N-substituted imine |

| Oxime Formation | Hydroxylamine (NH2OH) | Oxime |

| Hydrazone Formation | Hydrazine (NH2NH2) | Hydrazone |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone / α,β-Unsaturated ketone |

| Mannich Reaction | Formaldehyde, Amine | β-Amino-ketone |

Reactivity of the Aromatic System

The benzene (B151609) ring of this compound is substituted with a para-tert-butyl group and a phenacylamine hydrochloride moiety. The interplay of these substituents governs the regioselectivity of electrophilic aromatic substitution and provides handles for directed functionalization.

Electrophilic Aromatic Substitution (EAS) with Regioselectivity Control

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is dictated by the directing effects of the existing substituents. The tert-butyl group is a bulky, electron-donating alkyl group, which acts as an ortho, para-director and activates the ring towards electrophilic attack. Conversely, the phenacylamine hydrochloride group, specifically the protonated aminomethyl ketone moiety (-COCH2NH3+), is an electron-withdrawing group and acts as a meta-director, deactivating the ring.

Given the para-substitution pattern of the starting material, the positions ortho to the tert-butyl group (C2 and C6) and meta to the phenacylamine group (also C2 and C6) are the same. Therefore, electrophilic substitution is strongly directed to these positions. The steric hindrance from the bulky tert-butyl group might slightly disfavor substitution at the ortho positions, but its activating effect is significant.

For instance, in the nitration of similarly substituted compounds like 4-tert-butylchlorobenzene, dinitration occurs at the positions ortho to the tert-butyl group (and meta to the chloro group). google.com Studies on the nitration of p-tert-butylphenol also show substitution at the ortho position to the tert-butyl group. google.com While specific experimental data for the nitration or halogenation of this compound is scarce, the established principles of EAS predict that electrophiles will preferentially add to the positions ortho to the activating tert-butyl group.

| Electrophilic Aromatic Substitution | Reagent | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 2-Nitro-4-tert-butylphenacylamine hydrochloride |

| Bromination | Br2/FeBr3 | 2-Bromo-4-tert-butylphenacylamine hydrochloride |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | 2-Acyl-4-tert-butylphenacylamine hydrochloride |

Directed Lithiation and Other Organometallic Functionalizations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. rsc.orgrsc.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, both the carbonyl group and a suitably protected amine functionality can potentially act as DMGs.

For effective DoM, the amine is typically protected, for example, as a pivalamide (B147659) or a carbamate, to prevent acid-base reactions with the organolithium reagent and to enhance its directing ability. The protected amine group can effectively direct lithiation to the ortho position (C3 and C5). The carbonyl group can also direct lithiation to the same positions. This dual directing effect would strongly favor functionalization at the C3 and C5 positions of the aromatic ring.

Once the aryllithium species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of substituents, including halogens, carboxyl groups, silyl (B83357) groups, and alkyl or aryl groups via transmetalation followed by cross-coupling reactions. This methodology provides a route to substituted derivatives that are not easily accessible through classical electrophilic aromatic substitution.

| Directing Group (on protected amine) | Lithiating Agent | Electrophile (E+) | Product |

| -NHCOtBu | n-BuLi/TMEDA | CO2 | 3-Carboxy derivative |

| -NHCOtBu | n-BuLi/TMEDA | I2 | 3-Iodo derivative |

| -NHCOtBu | n-BuLi/TMEDA | Me3SiCl | 3-Trimethylsilyl derivative |

Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both an amino group and a keto group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These annulation reactions often involve the condensation of the amine and carbonyl functionalities with other reagents to form new ring systems.

One important class of heterocycles that can be synthesized from α-aminoketones are pyrazines . The self-condensation of two molecules of an α-aminoketone, followed by oxidation, is a classical method for the synthesis of symmetrically substituted pyrazines. youtube.comnih.gov In the case of 4-tert-butylphenacylamine, this would lead to the formation of 2,5-bis(4-tert-butylphenyl)pyrazine.

Another significant application is in the synthesis of quinoxalines . Quinoxalines are typically prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.govchim.it 4-tert-butylphenacylamine, after oxidation to the corresponding α-ketoaldehyde or derivatization to a 1,2-dicarbonyl species, could react with o-phenylenediamines to form substituted quinoxalines. Alternatively, the reaction of 4-tert-butylphenacylamine with an o-phenylenediamine could proceed through an initial condensation and subsequent oxidative cyclization.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution of the aromatic ring. While 4-tert-butylphenacylamine is not a β-arylethylamine, modified Pictet-Spengler reactions involving α-aminoketones have been reported, suggesting the possibility of its use in the synthesis of related heterocyclic structures. nih.govdocumentsdelivered.com

The Bischler-Napieralski reaction is another key transformation for the synthesis of 3,4-dihydroisoquinolines, which involves the intramolecular cyclization of N-acylated β-phenylethylamines. documentsdelivered.com By converting the amino group of 4-tert-butylphenacylamine into a suitable amide and then reducing the ketone, a precursor for the Bischler-Napieralski reaction could be generated, leading to the formation of isoquinoline (B145761) derivatives.

| Heterocyclic System | Reaction Type | Co-reactant(s) |

| Pyrazine | Self-condensation and oxidation | None |

| Quinoxaline | Condensation | o-Phenylenediamine |

| Tetrahydroisoquinoline derivative | Modified Pictet-Spengler | Aldehyde/Ketone |

| Dihydroisoquinoline derivative | Bischler-Napieralski (after modification) | Acylating agent, then cyclizing agent |

Catalytic Applications and Precursors in Organic Reactions

4-Tert-butylphenacylamine Hydrochloride as a Ligand Precursor for Metal Catalysis

The presence of both a nitrogen and an oxygen donor atom in the structure of 4-tert-butylphenacylamine makes it an interesting candidate for the synthesis of bidentate ligands for metal catalysis. The free amine, obtainable by neutralization of the hydrochloride salt, can be readily derivatized to generate a variety of ligands.

The primary amine of 4-tert-butylphenacylamine serves as a versatile handle for the synthesis of more complex ligand architectures. For instance, Schiff base condensation with salicylaldehydes or other substituted aldehydes can yield N,O-bidentate ligands. Furthermore, N-alkylation or N-arylation reactions can be employed to introduce additional coordinating groups or to modify the steric and electronic properties of the resulting ligand. The tert-butyl group on the phenyl ring can be expected to enhance the solubility of the derived metal complexes in organic solvents and to influence the catalytic activity through steric hindrance.

Another avenue for ligand synthesis involves the modification of the ketone group. For example, reduction to the corresponding alcohol would create a 1,2-aminoalcohol, a privileged ligand scaffold in asymmetric catalysis. The synthesis of such ligands is a common strategy to access catalysts for a variety of transformations.

Table 1: Illustrative Examples of Ligands Derivable from 4-Tert-butylphenacylamine

| Ligand Type | Synthetic Route | Potential Coordinating Atoms |

| Schiff Base | Condensation of the free amine with a substituted salicylaldehyde | N, O |

| 1,2-Aminoalcohol | Reduction of the ketone to an alcohol | N, O |

| Diamine | Reductive amination of the ketone | N, N' |

| Amide | Acylation of the primary amine | N, O |

This table presents hypothetical ligand structures based on common synthetic transformations of primary amines and ketones.

Ligands derived from 4-tert-butylphenacylamine could find application in various palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov The judicious choice of ligand is crucial for the efficiency and selectivity of these transformations. The steric and electronic properties imparted by the 4-tert-butylphenyl group could influence the reductive elimination step in the catalytic cycle, potentially leading to enhanced reaction rates or selectivities. The development of novel phosphine (B1218219) ligands is a key area in the advancement of Pd-catalyzed N-arylation reactions. nih.gov

In the realm of asymmetric hydrogenation, chiral 1,2-aminoalcohol ligands derived from 4-tert-butylphenacylamine could be employed to generate enantiomerically enriched products. Rhodium and ruthenium complexes bearing such ligands are well-known to be effective catalysts for the hydrogenation of prochiral olefins and ketones. nih.gov The bulky tert-butyl group could play a role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity. The use of capping ligands, such as primary alkylamines, has been shown to significantly enhance selectivity in hydrogenation reactions by modulating the adsorption energies of substrates on the catalyst surface. researchgate.net

Table 2: Potential Applications of Derived Ligands in Homogeneous Catalysis

| Catalytic Reaction | Metal | Derived Ligand Type | Potential Role of 4-Tert-butylphenyl Group |

| Suzuki-Miyaura Coupling | Pd | Schiff Base, Diamine | Enhance solubility, influence reductive elimination |

| Buchwald-Hartwig Amination | Pd | Phosphine-functionalized amine | Modulate steric and electronic properties |

| Asymmetric Hydrogenation | Rh, Ru | Chiral 1,2-Aminoalcohol | Create a defined chiral environment |

| Transfer Hydrogenation | Ru | Amine-bis(phenolate) | Stabilize the metal center |

This table is illustrative and based on established principles of homogeneous catalysis. The performance of specific ligands derived from 4-tert-butylphenacylamine would require experimental verification.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The amine moiety of 4-tert-butylphenacylamine suggests its potential utility in this field, particularly in Brønsted base catalysis.

The primary amine group in 4-tert-butylphenacylamine can act as a Brønsted base, accepting a proton from a substrate to enhance its nucleophilicity. rsc.org This mode of activation is central to a wide range of organic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. While simple primary amines are often not sufficiently basic or stereoselective for many applications, their catalytic potential can be unlocked through appropriate structural modifications or by employing them in bifunctional catalyst systems. The development of chiral organic Brønsted bases has become a significant area of research, leading to highly efficient enantioselective transformations. rsc.org

This compound is an achiral molecule. However, it can serve as a starting material for the synthesis of chiral organocatalysts. For example, resolution of a racemic derivative or the introduction of a chiral auxiliary could lead to enantiomerically pure catalysts. Chiral primary amines are highly versatile and powerful catalysts in asymmetric synthesis. rsc.orgrsc.org They can activate carbonyl compounds through the formation of enamines or iminium ions, enabling a wide array of enantioselective transformations. mdpi.com The synthesis of chiral α-primary amines is a key objective as they are valuable building blocks for pharmaceuticals and serve as chiral ligands or organocatalysts. rsc.org

For instance, a chiral moiety could be introduced through N-alkylation with a chiral electrophile. The resulting chiral secondary amine could then be employed in asymmetric catalysis. The bulky 4-tert-butylphenyl group might contribute to the stereochemical outcome of the catalyzed reaction by providing a sterically hindered environment.

Electrocatalytic Transformations Involving the Compound

The amine group could potentially act as a redox mediator in certain electrocatalytic processes. Furthermore, the ketone group can be electrochemically reduced to an alcohol or a pinacol, or oxidized under certain conditions. An efficient electrochemical protocol for the synthesis of α-amino ketones has been developed, which proceeds through an initial α-iodination of the ketone followed by nucleophilic substitution by an amine. acs.org This suggests that the α-position to the ketone in 4-tert-butylphenacylamine could be susceptible to electrochemical functionalization. The electrocatalytic haloform reaction provides a method for converting methyl ketones into methyl esters, indicating another potential transformation pathway for the phenacyl moiety under electrochemical conditions. cohlife.org

Due to a lack of available scientific literature and research data, it is not possible to provide an article on the "" focusing on "this compound" as outlined.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline is not feasible at this time.

Advanced Analytical Methodologies in Research on 4 Tert Butylphenacylamine Hydrochloride

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For unambiguous structural confirmation of 4-Tert-butylphenacylamine hydrochloride and its derivatives, high-resolution techniques are essential.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are often required to resolve complex structures. scholaris.caresearchgate.net

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. researchgate.netnih.gov

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the molecule's carbon skeleton.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons like the tert-butyl group and the carbonyl carbon.

For a derivative of this compound, these techniques would confirm the substitution pattern on the aromatic ring and any modifications to the aminoketone backbone.

Solid-State NMR (SSNMR): Since this compound is a crystalline solid, SSNMR can provide valuable information about its solid-state structure, polymorphism, and the local environment of the hydrochloride salt. mdpi.com Techniques such as ³⁵Cl SSNMR are particularly useful for characterizing hydrochloride pharmaceuticals, as the chlorine NMR parameters are highly sensitive to the hydrogen-bonding environment of the chloride ion. nih.govrsc.org This can help distinguish between different crystalline forms (polymorphs) which may have different physical properties. nih.gov

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| Aromatic Protons (ortho to C=O) | Aromatic Protons (meta to C=O) | Aromatic CH | Carbonyl (C=O), Quaternary Aromatic C, Other Aromatic CH |

| Aromatic Protons (meta to C=O) | Aromatic Protons (ortho to C=O) | Aromatic CH | Quaternary Aromatic C (tert-butyl), Other Aromatic CH |

| Methylene (B1212753) Protons (-CH₂-) | Amine Protons (-NH₂) | Methylene C | Carbonyl (C=O), Aromatic C (ipso) |

| tert-Butyl Protons (-C(CH₃)₃) | None | tert-Butyl CH₃ | Quaternary Aromatic C, Quaternary tert-Butyl C |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula. nih.gov For this compound, HRMS would distinguish its formula (C₁₂H₁₈ClNO) from other potential formulas with the same nominal mass.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, the connectivity of the molecule can be deduced. For phenethylamine-type structures, characteristic fragmentation patterns include cleavage of the bond between the alpha and beta carbons relative to the amine (α-β cleavage). mdpi.com Analysis of these fragments provides confirmatory structural evidence. nih.gov

Chromatographic Methods for Complex Mixture Analysis and Purity Assessment in Synthetic Research

Chromatographic techniques are essential for separating components of a mixture, which is critical for monitoring reaction progress, assessing product purity, and isolating specific compounds.

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development for Separation and Quantification

HPLC and UHPLC are powerful techniques for separating and quantifying non-volatile or thermally unstable compounds like this compound. Method development involves optimizing several parameters to achieve baseline separation of the target compound from starting materials, byproducts, and impurities. nih.gov

Key parameters include:

Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are commonly used for aromatic amines. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution, where the solvent composition changes over time, is often employed to separate compounds with a wide range of polarities. nih.gov

Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard for aromatic compounds. For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS). nih.govnih.gov

UHPLC uses columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com This is particularly advantageous for analyzing complex reaction mixtures where multiple isomers or closely related impurities may be present. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm / Mass Spectrometry (ESI+) |

| Injection Volume | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the separation and identification of volatile and thermally stable compounds. nih.gov It is highly effective for analyzing potential volatile byproducts in the synthesis of this compound, such as unreacted starting ketones or low-molecular-weight side products. researchgate.netnih.gov

Primary amines and hydrochlorides themselves are often not volatile enough for direct GC analysis. nih.gov In such cases, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.net Common derivatization strategies for amines include acylation or silylation, which replace the active hydrogens on the amine group, reducing its polarity and improving its chromatographic behavior. nih.govrsc.org The choice of derivatizing reagent can be optimized to enhance sensitivity and provide characteristic mass fragments for confident identification by the mass spectrometer. jfda-online.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound or its derivatives, a single-crystal X-ray diffraction study provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.comgla.ac.uk

This technique is crucial for:

Absolute Structure Confirmation: It provides irrefutable proof of the molecular structure. nih.gov

Stereochemistry: It can determine the absolute configuration of chiral centers if present.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, including details of hydrogen bonding between the ammonium (B1175870) group and the chloride ion, as well as other non-covalent interactions like π-π stacking. gla.ac.ukresearchgate.net

The process involves growing a suitable single crystal, collecting diffraction data, and refining a structural model. mdpi.com The resulting crystallographic data, including unit cell dimensions and atomic coordinates, are fundamental for understanding the material's solid-state properties. gla.ac.uk

| Parameter | Example Value (for a related compound) |

|---|---|

| Chemical Formula | C₁₂H₁₈ClNO |

| Formula Weight | 227.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 10.5, b = 15.2, c = 8.1 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 1245.5 |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Molecular Modeling Studies of 4 Tert Butylphenacylamine Hydrochloride

Electronic Structure Calculations for Reactivity and Selectivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules. A DFT study of 4-Tert-butylphenacylamine hydrochloride would typically begin with geometry optimization to find the lowest energy arrangement of its atoms, known as the ground state. From this, various electronic properties can be calculated.

Furthermore, DFT can be employed to map out reaction pathways by locating transition states—the highest energy point along a reaction coordinate. This is crucial for predicting the kinetics and mechanisms of chemical reactions involving the compound. For instance, the reactivity of the amine or ketone functional groups could be explored.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Description |

|---|---|---|

| Ground State Energy | -X Hartrees | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and electronic stability. |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate predictions of energies and molecular structures. These would be valuable for benchmarking the results from DFT and for obtaining precise data on properties like bond lengths, bond angles, and torsional angles.

Conformational Analysis and Molecular Interactions

The three-dimensional shape of a molecule and its interactions with its environment are critical to its function.

The presence of rotatable bonds in this compound suggests that it can adopt multiple conformations. Molecular mechanics, which uses a simpler, classical mechanics-based model (a "force field"), is well-suited for exploring the potential energy surface of the molecule to identify stable conformers. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a conformational landscape can be generated, revealing the most likely shapes the molecule will adopt.

To understand how this compound might interact with biological macromolecules, such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking would predict the preferred binding orientation of the molecule to a target protein, providing insights into potential biological activity.

Molecular Dynamics (MD) Simulations would provide a dynamic view of the molecule's behavior over time, either in solution or when bound to a target. This can reveal details about the stability of binding, the role of solvent molecules, and conformational changes that may occur upon interaction.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the appearance of an IR spectrum, helping to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Hypothetical Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (amine protons) | δ X.X ppm | Not Available |

| ¹³C NMR (carbonyl carbon) | δ Y.Y ppm | Not Available |

Note: This table illustrates the type of data that would be generated and compared in such a study. Currently, specific experimental and predicted data for this compound are not available in the literature.

Quantitative Structure-Reactivity Relationships (QSRR) and Linear Free Energy Relationships (LFER)

In the field of computational chemistry, Quantitative Structure-Reactivity Relationship (QSRR) and Linear Free Energy Relationship (LFER) studies are pivotal for understanding how the chemical structure of a compound influences its reactivity. These models are particularly valuable in medicinal chemistry and materials science for predicting the behavior of novel molecules. For this compound, such studies would aim to correlate its structural or physicochemical properties with its reaction rates or equilibrium constants.

Linear Free Energy Relationships (LFERs) are a foundational concept within physical organic chemistry that establish a connection between the logarithms of reaction rates or equilibrium constants for two related series of reactions. A widely recognized example of an LFER is the Hammett equation, which provides a framework for quantifying the effect of substituting different groups onto an aromatic ring on the reactivity of a functional group attached to that ring.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for a reaction of a substituted compound.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta- or para-) of the substituent and quantifies its electronic effect (i.e., its electron-donating or electron-withdrawing nature).

ρ (rho) is the reaction constant, which is characteristic of the reaction itself and indicates the sensitivity of the reaction to the electronic effects of the substituents.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, pointing to the development of a positive charge in the transition state.

To illustrate how a QSRR/LFER study for a series of phenacylamine derivatives might be constructed, hypothetical data is presented below. This data explores the relationship between the Hammett substituent constant (σ) and the rate of a hypothetical reaction, such as nucleophilic substitution at the α-carbon.

| Substituent (X) at para-position | Hammett Constant (σp) | Hypothetical Rate Constant (k, s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | 5.2 x 10⁻⁴ | 1.02 |

| -Cl | 0.23 | 8.5 x 10⁻⁵ | 0.23 |

| -H | 0.00 | 5.0 x 10⁻⁵ | 0.00 |

| -CH₃ | -0.17 | 2.1 x 10⁻⁵ | -0.38 |

| -C(CH₃)₃ (tert-butyl) | -0.20 | 1.5 x 10⁻⁵ | -0.52 |

In this hypothetical scenario, the reaction rate is sensitive to the electronic nature of the para-substituent. A Hammett plot of log(k/k₀) versus σp would yield a straight line, and the slope of this line would be the reaction constant (ρ). For the data in the table, a positive slope would be observed, indicating that electron-withdrawing groups accelerate the reaction. This would suggest a mechanism where the transition state has a developing negative charge that is stabilized by such groups.

Quantitative Structure-Reactivity Relationship (QSRR) models take this concept further by employing a wider range of molecular descriptors, which can be calculated using computational chemistry software. These descriptors can include electronic, steric, and topological properties. A typical QSRR model for a series of phenacylamine derivatives might take the form of a multiple linear regression (MLR) equation:

log(Reactivity) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

log(Reactivity) is the logarithm of the measured reaction rate or equilibrium constant.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.

D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

Below is a hypothetical table of descriptors that could be used in a QSRR study of substituted phenacylamines.

| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molar Refractivity |

|---|---|---|---|---|

| -NO₂ | -8.5 | -2.1 | 4.2 | 45.3 |

| -Cl | -7.9 | -1.5 | 2.1 | 42.1 |

| -H | -7.7 | -1.3 | 1.5 | 40.0 |

| -CH₃ | -7.5 | -1.2 | 1.7 | 44.6 |

| -C(CH₃)₃ | -7.4 | -1.1 | 1.8 | 58.5 |

By analyzing such data, a QSRR model could be developed to predict the reactivity of new phenacylamine derivatives, including those that have not yet been synthesized. For this compound, the electron-donating and sterically bulky nature of the tert-butyl group would be key descriptors in such a model, influencing its reactivity in various chemical transformations.

Green Chemistry Principles in the Synthesis and Application of 4 Tert Butylphenacylamine Hydrochloride

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Maximizing atom economy is crucial for minimizing waste at its source.

The synthesis of 4-tert-butylphenacylamine hydrochloride typically proceeds from an α-haloketone intermediate, such as 2-bromo-1-(4-tert-butylphenyl)ethan-1-one. The introduction of the amine group can be achieved through various classical methods, each with a distinct atom economy. Two common methods are the Gabriel synthesis and the Delépine reaction.